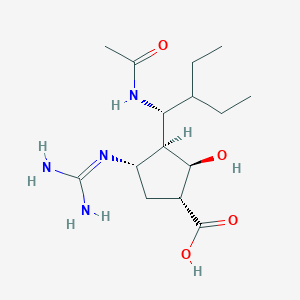

(+)-ent-Peramivir

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(+)-ent-Peramivir is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse reactivity and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+)-ent-Peramivir typically involves multiple steps, including the formation of the cyclopentane ring, introduction of the guanidino group, and the attachment of the acetamido-ethylbutyl side chain. Common reagents used in these reactions include protecting groups, coupling agents, and catalysts to ensure high yield and stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the desired purity and stereochemistry.

Análisis De Reacciones Químicas

Types of Reactions

(+)-ent-Peramivir undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

Reduction: The guanidino group can be reduced to an amine.

Substitution: The acetamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the guanidino group can produce an amine.

Aplicaciones Científicas De Investigación

Antiviral Activity Against Influenza

Mechanism of Action

(+)-ent-Peramivir functions by selectively inhibiting the neuraminidase enzyme of influenza A and B viruses. This inhibition prevents the release of new viral particles from infected cells, thereby halting the spread of the virus within the respiratory tract.

Clinical Efficacy

A pivotal study demonstrated that a single intravenous dose of this compound significantly reduced the duration of influenza symptoms compared to placebo, with a rapid onset of action observed within 24 hours post-administration. The study reported that patients receiving 600 mg experienced a median duration of symptoms that was notably shorter than those receiving placebo (127.4 hours vs. 169.1 hours) .

Pharmacokinetics

Population Pharmacokinetic Modeling

Research has established a population pharmacokinetic model for this compound based on data from multiple clinical studies. This model indicates that renal function is a crucial factor influencing drug clearance, with adjustments necessary for patients with moderate to severe renal impairment .

| Parameter | Value |

|---|---|

| Clearance (normal function) | 18% higher in influenza patients |

| Volume of Distribution | Lower in influenza patients |

| Dosing Adjustments | Required for renal impairment |

Treatment in Special Populations

High-Risk Patients

this compound has shown efficacy in high-risk populations, including those requiring mechanical ventilation or exhibiting severe influenza symptoms. Studies indicate that its intravenous administration is particularly advantageous for patients unable to tolerate oral medications .

Comparative Studies with Other Antivirals

A comparative analysis between intravenous this compound and oral oseltamivir revealed comparable clinical outcomes in high-risk emergency department patients with influenza. This suggests that this compound may serve as an effective alternative when rapid intervention is necessary .

Broader Antiviral Applications

While primarily utilized for influenza, ongoing research explores the potential of this compound against other viral infections. Its structural characteristics are being evaluated for efficacy against various RNA viruses, suggesting a broader application in antiviral therapy .

Case Study 1: Efficacy in Hospitalized Patients

A clinical trial involving hospitalized patients with severe influenza demonstrated that those treated with this compound had significantly improved outcomes compared to standard care. The study highlighted reduced hospitalization duration and faster recovery times .

Case Study 2: Use in Pediatric Populations

Research focused on pediatric patients indicated that this compound is well-tolerated and effective in treating influenza in children, providing a critical treatment option for younger populations at risk for severe complications .

Mecanismo De Acción

The mechanism of action of (+)-ent-Peramivir involves its interaction with specific molecular targets, such as enzymes and receptors. The guanidino group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, modulating their activity. The acetamido-ethylbutyl side chain can enhance the compound’s binding affinity and specificity for its targets.

Comparación Con Compuestos Similares

Similar Compounds

- (1S,2S,3R,4R)-3-((S)-1-Acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylic acid

- (1S,2S,3R,4R)-3-((S)-1-Acetamido-2-ethylbutyl)-4-guanidino-2-oxocyclopentanecarboxylic acid

Uniqueness

Compared to similar compounds, (+)-ent-Peramivir is unique due to its specific combination of functional groups and stereochemistry. This combination allows it to interact with a broader range of molecular targets and undergo a wider variety of chemical reactions, making it a valuable compound in scientific research and industrial applications.

Actividad Biológica

(+)-ent-Peramivir is a neuraminidase inhibitor (NAI) that has garnered attention for its antiviral properties, particularly against influenza viruses. Its mechanism of action involves binding to the neuraminidase enzyme, preventing the release of new virions from infected cells, thereby limiting the spread of the virus. This article delves into the biological activity of this compound, highlighting its efficacy, safety, pharmacokinetics, and clinical applications based on diverse research findings.

Peramivir's structure allows it to effectively mimic sialic acid residues, which are crucial for the binding of the influenza virus to host cells. By occupying the active site of neuraminidase, this compound inhibits the enzyme's activity, thereby preventing viral replication and spread. This action is critical in managing infections caused by both influenza A and B viruses.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively:

- Bioavailability : Intravenous administration shows high bioavailability (92% to 100%).

- Half-life : The plasma half-life is approximately 8.2 hours.

- Clearance : Significant clearance is noted with continuous venovenous hemodiafiltration.

- Dosing : Studies indicate linear pharmacokinetics across a range of doses (75 to 600 mg) .

Efficacy Studies

Numerous clinical trials have evaluated the efficacy of this compound in treating influenza:

- Intravenous Peramivir vs. Placebo :

- Comparative Studies :

Safety Profile

The safety of this compound has been investigated across various studies:

- Adverse Events : Generally well-tolerated with low incidences of adverse effects; most events were mild .

- Comparative Safety : In trials comparing peramivir with other NAIs, no significant differences in safety profiles were observed .

Case Studies

Specific case studies illustrate the clinical application of this compound:

- Patient with Severe Influenza : A patient suffering from acute respiratory distress syndrome due to H7N9 influenza was successfully treated with peramivir, leading to significant clinical improvement and eventual recovery .

- Pediatric Application : Children treated with peramivir demonstrated rapid recovery from severe influenza symptoms, reinforcing its efficacy in vulnerable populations .

Summary of Findings

| Parameter | Peramivir (300 mg) | Placebo |

|---|---|---|

| Median Time to Alleviation (h) | 59.1 (50.9 - 72.4) | 81.8 (68.0 - 101.5) |

| Hazard Ratio | 0.681 | N/A |

| Adverse Events | Low incidence | N/A |

Propiedades

IUPAC Name |

(1R,2R,3R,4S)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQDFNLINLXZLB-SJHCENCUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)[C@H]([C@@H]1[C@H](C[C@H]([C@@H]1O)C(=O)O)N=C(N)N)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.